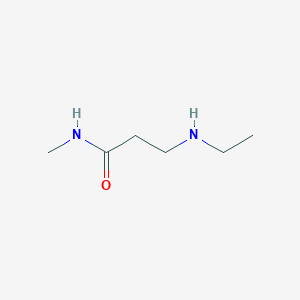
3-(ethylamino)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ethylamino)-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylamino group and a methyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylamino)-N-methylpropanamide typically involves the reaction of N-methylacrylamide with ethylamine. The reaction is carried out in methanol at elevated temperatures, often using microwave irradiation to accelerate the process. For example, N-methylacrylamide and ethylamine can be combined in a microwave reaction vessel, sealed, and irradiated at 140°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction mixture is often cooled and loaded onto a cartridge for purification, followed by washing with methanol and eluting the desired product with methanolic ammonia .
Chemical Reactions Analysis
Types of Reactions
3-(ethylamino)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
3-(ethylamino)-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving amide interactions and enzyme inhibition.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(ethylamino)-N-methylpropanamide involves its interaction with molecular targets, such as enzymes or receptors. The ethylamino and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-methylpropanamide
- N-ethylpropanamide
- N,N-dimethylpropanamide
Uniqueness
3-(ethylamino)-N-methylpropanamide is unique due to the presence of both ethylamino and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-(ethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-8-5-4-6(9)7-2/h8H,3-5H2,1-2H3,(H,7,9) |
InChI Key |
GVFSZQKETALKFO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(=O)NC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
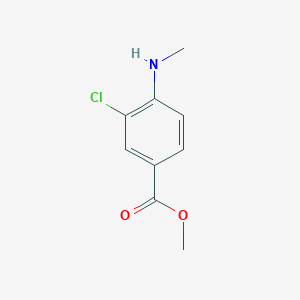

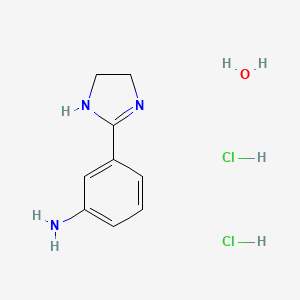
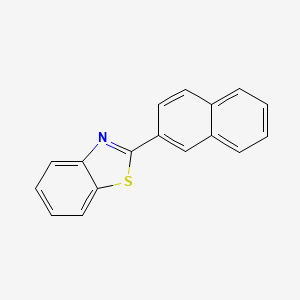



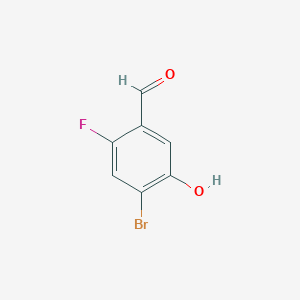
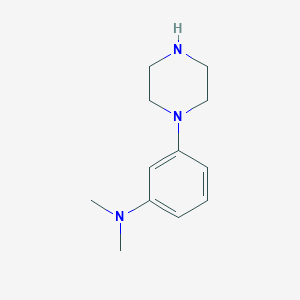
![Acetamide, N-[4-(3-bromopropoxy)phenyl]-](/img/structure/B8771933.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B8771951.png)
![Tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethylcarbamate](/img/structure/B8771955.png)
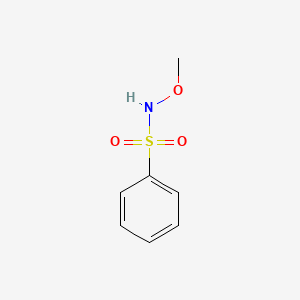
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B8771964.png)
